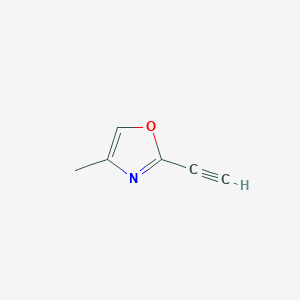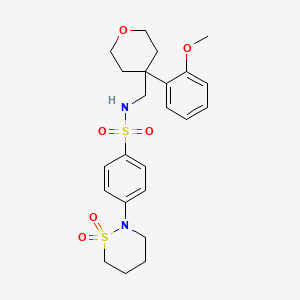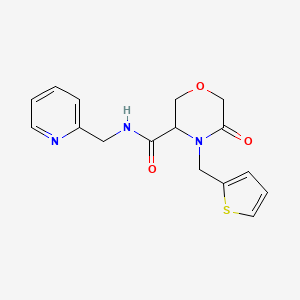
Oxazol, 2-etinil-4-metil-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 2-ethynyl-4-methyl- is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The presence of an ethynyl group at the second position and a methyl group at the fourth position makes this compound unique and potentially useful in various chemical and biological applications.
Aplicaciones Científicas De Investigación
Oxazole, 2-ethynyl-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
Oxazole derivatives have been found to interact with various enzymes and receptors via numerous non-covalent interactions . The specific targets can vary depending on the substitution pattern in the oxazole derivatives .
Mode of Action
Oxazole derivatives are known for their diverse biological activities, which can be attributed to their ability to readily bind with biological systems . The interaction with its targets can lead to changes in the biological responses of these systems .
Biochemical Pathways
Oxazole derivatives have been associated with a broad range of pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on its specific targets and mode of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 2-ethynyl-4-methyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of β-hydroxy amides with Deoxo-Fluor® at room temperature, which leads to the formation of oxazolines. These oxazolines can then be oxidized to form oxazoles .
Industrial Production Methods
Industrial production of oxazole derivatives often employs eco-friendly catalytic systems. Magnetic nanocatalysts, for example, have been used to synthesize various oxazole derivatives efficiently. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet .
Análisis De Reacciones Químicas
Types of Reactions
Oxazole, 2-ethynyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions.
Reduction: The oxazole ring can be reduced to form oxazolines.
Substitution: The ethynyl and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of oxazole derivatives with oxidized ethynyl groups.
Reduction: Formation of oxazolines.
Substitution: Formation of halogenated oxazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: The parent compound with a similar five-membered ring structure.
Isoxazole: Contains an oxygen and nitrogen atom at different positions compared to oxazole.
Oxadiazole: Features an additional nitrogen atom in the ring.
Uniqueness
Oxazole, 2-ethynyl-4-methyl- is unique due to the presence of the ethynyl and methyl groups, which confer distinct chemical properties and biological activities. These substituents can enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold for drug development .
Propiedades
IUPAC Name |
2-ethynyl-4-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c1-3-6-7-5(2)4-8-6/h1,4H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWRFHCWZQDWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2530497.png)




![N-(3,4-dichlorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2530505.png)


![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530513.png)
![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2530514.png)


![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2530518.png)
